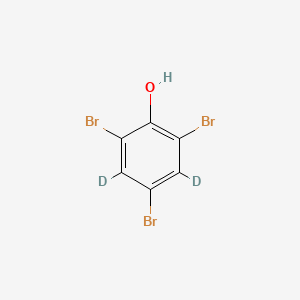

2,4,6-Tribromophenol-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br3O |

|---|---|

Molecular Weight |

332.81 g/mol |

IUPAC Name |

2,4,6-tribromo-3,5-dideuteriophenol |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D |

InChI Key |

BSWWXRFVMJHFBN-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])Br |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-Tribromophenol-d2

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-Tribromophenol-d2, a deuterated analog of 2,4,6-Tribromophenol. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The inclusion of deuterium (B1214612) atoms can also influence the pharmacokinetic and metabolic profiles of drug molecules, a subject of growing interest in drug development[1].

Synthesis of 2,4,6-Tribromophenol-d2

The synthesis of 2,4,6-Tribromophenol-d2 is achieved through the bromination of a deuterated phenol (B47542) precursor. A common and efficient method involves the direct bromination of phenol-d6 (B82959) in a suitable solvent system. The deuterium atoms at positions 3 and 5 are the ones of interest for 2,4,6-Tribromophenol-d2. An alternative approach involves H-D exchange on 2,4,6-Tribromophenol under acidic or basic conditions using a deuterium source like D₂O. The direct bromination of a deuterated precursor is often preferred for achieving high isotopic enrichment at specific positions.

Synthesis Workflow

Caption: Synthesis workflow for 2,4,6-Tribromophenol-d2.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of 2,4,6-Tribromophenol-d2 is as follows:

-

Dissolution of Precursor: Dissolve 10 g of Phenol-3,5-d2 in 200 ml of cold distilled water in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: While stirring the solution, add a solution of 52 g of bromine in water dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C using an ice bath.

-

Reaction: Continue stirring for 1-2 hours after the addition of bromine is complete. A white precipitate of 2,4,6-Tribromophenol-d2 will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and by-products.

-

Purification: Recrystallize the crude product from a dilute ethanol-water mixture to obtain pure 2,4,6-Tribromophenol-d2 as long, slender needles[2].

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Characterization of 2,4,6-Tribromophenol-d2

The synthesized 2,4,6-Tribromophenol-d2 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Caption: Logical workflow for the characterization of 2,4,6-Tribromophenol-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and determining the positions of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of non-deuterated 2,4,6-Tribromophenol, a singlet is observed for the two equivalent aromatic protons at positions 3 and 5. For 2,4,6-Tribromophenol-d2, the intensity of this signal will be significantly reduced or absent, depending on the isotopic purity. A broad singlet for the hydroxyl proton will also be present, which can be exchanged with D₂O.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The signals for the deuterated carbons (C3 and C5) will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a lower intensity compared to the protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of deuterium atoms.

-

Electron Ionization (EI-MS): The mass spectrum of 2,4,6-Tribromophenol shows a characteristic molecular ion peak cluster due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). For 2,4,6-Tribromophenol-d2, the entire molecular ion cluster will be shifted by +2 m/z units compared to the non-deuterated analog.

Experimental Protocols: Characterization

2.4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,4,6-Tribromophenol-d2 in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the spectra and compare the chemical shifts and signal intensities with those of a non-deuterated standard to confirm the structure and assess the degree of deuteration.

2.4.2. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified 2,4,6-Tribromophenol-d2 in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode. Scan a mass range that includes the expected molecular ion peaks.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and compare it with the theoretical isotopic pattern for C₆HBr₃DO to confirm the elemental composition and deuterium incorporation.

Data Presentation

The following tables summarize the key physical and spectral data for 2,4,6-Tribromophenol-d2.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆HBr₃DO |

| Molecular Weight | 332.81 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~95 °C |

| Solubility | Soluble in alcohol, ether, chloroform; sparingly soluble in water[3] |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | - Signal for H-3 and H-5 significantly reduced or absent. - OH proton signal (variable, exchangeable with D₂O). |

| ¹³C NMR (CDCl₃) | - Signals for C-3 and C-5 appear as triplets with reduced intensity. - Signals for C-1, C-2, C-4, and C-6 are present. |

| Mass Spec (EI) | Molecular ion (M⁺) cluster shifted by +2 m/z units compared to the non-deuterated compound. |

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 2,4,6-tribromophenol (B41969). Given the limited availability of specific experimental data for the deuterated isotopologue, this guide establishes a baseline with the well-documented properties of 2,4,6-tribromophenol and subsequently discusses the anticipated effects of deuterium (B1214612) substitution. Detailed experimental protocols for determining these properties are also provided.

Physicochemical Properties

The introduction of deuterium in place of protium (B1232500) in a molecule results in subtle yet significant changes in its physicochemical properties. These differences primarily arise from the greater mass of deuterium, which affects bond vibrational energies. While specific experimental data for deuterated 2,4,6-tribromophenol is scarce in publicly available literature, the properties of its non-deuterated counterpart provide a crucial reference point.

Tabulated Physicochemical Data

The following tables summarize the known physicochemical properties of 2,4,6-tribromophenol. The expected impact of deuteration on these properties is also noted.

Table 1: General and Physical Properties of 2,4,6-Tribromophenol

| Property | Value for 2,4,6-Tribromophenol | Expected Effect of Deuteration |

| Molecular Formula | C₆H₃Br₃O | C₆HD₂Br₃O (for d2) |

| Molecular Weight | 330.80 g/mol [1][2] | ~332.81 g/mol (for d2)[3] |

| Appearance | White to off-white or pinkish crystalline solid[3][4] | Similar crystalline solid |

| Melting Point | 90-96 °C[1][5][6][7] | A slight decrease is possible due to changes in crystal lattice packing and intermolecular forces.[8] |

| Boiling Point | 244 °C[1][9] | A slight increase is generally expected due to stronger intermolecular van der Waals forces. |

| Density | 2.55 g/cm³[1][4][10] | A slight increase is expected due to the higher mass of deuterium. |

Table 2: Solubility and Partitioning of 2,4,6-Tribromophenol

| Property | Value for 2,4,6-Tribromophenol | Expected Effect of Deuteration |

| Water Solubility | Slightly soluble; ~70 mg/L at 15 °C[4][7][11] | Minimal change expected, though deuterated compounds can exhibit slightly different solvation behaviors. |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and acetone.[1][12] | High solubility is expected to be maintained. |

| LogP (Octanol-Water Partition Coefficient) | 4.13 - 4.4[7][11] | Minimal change is anticipated. |

Table 3: Acidity and Spectral Properties of 2,4,6-Tribromophenol

| Property | Value for 2,4,6-Tribromophenol | Expected Effect of Deuteration |

| pKa | ~6.34 - 6.8[7][10][11] | An increase in pKa (decrease in acidity) is expected due to the stronger C-D bond compared to the C-H bond, which affects the stability of the phenoxide ion.[13][14] |

| ¹H NMR | Signals corresponding to the aromatic protons.[15] | The signals for the deuterated positions will be absent in the ¹H NMR spectrum. |

| ¹³C NMR | Signals for the carbon atoms of the benzene (B151609) ring. | Minor shifts in the signals of carbons bonded to deuterium are expected due to the isotopic effect. |

| IR Spectrum | Characteristic peaks for O-H, C-H, C-O, and C-Br stretching and bending vibrations.[16][17] | The C-H stretching and bending vibrations will be replaced by C-D vibrations at lower frequencies (longer wavelengths). |

Synthesis of Deuterated Tribromophenol

The synthesis of deuterated 2,4,6-tribromophenol can be achieved through several methods. A common approach involves the acid-catalyzed hydrogen-deuterium exchange of phenol (B47542) with a deuterium source like D₂O, followed by bromination.[18]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of deuterated tribromophenol.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline deuterated tribromophenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

References

- 1. 2,4,6-Tribromophenol [drugfuture.com]

- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 3. 3-Fluoro-2,4,6-tribromophenol CAS#: 319-98-2 [m.chemicalbook.com]

- 4. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 5. 2,4,6-Tribromophenol | 118-79-6 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. 2,4,6-tribromophenol [stenutz.eu]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4,6-Tribromophenol(118-79-6) 1H NMR [m.chemicalbook.com]

- 16. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,4,6-Tribromophenol-d2: Properties, Analysis, and Application

This technical guide provides an in-depth overview of 2,4,6-Tribromophenol-d2, a deuterated stable isotope of 2,4,6-Tribromophenol. It is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols for its use as an internal standard, and visualizations of relevant workflows and metabolic pathways.

Core Compound Data

2,4,6-Tribromophenol-d2 is primarily utilized as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to its unlabeled analogue, 2,4,6-Tribromophenol, allowing it to effectively account for variations during sample preparation and analysis. The key quantitative data for both the deuterated and unlabeled compounds are summarized below.

| Property | 2,4,6-Tribromophenol-d2 | 2,4,6-Tribromophenol (unlabeled) |

| CAS Number | 1219795-42-2[2] | 118-79-6[3] |

| Molecular Formula | C₆HD₂Br₃O | C₆H₃Br₃O[3] |

| Molecular Weight | 332.81 g/mol | 330.80 g/mol [3] |

| Appearance | White to off-white solid | White needles or prisms[4] |

Application as an Internal Standard in Quantitative Analysis

The use of a stable isotope-labeled internal standard, such as 2,4,6-Tribromophenol-d2, is considered the gold standard in quantitative bioanalysis. This is due to the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the deuterated standard is added to a sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and introduction to the mass spectrometer. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, correcting for potential experimental variability.

Experimental Protocol: Quantification in a Biological Matrix using LC-MS/MS

This protocol provides a general methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using 2,4,6-Tribromophenol-d2 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the unlabeled analyte (e.g., 2,4,6-Tribromophenol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of 2,4,6-Tribromophenol-d2 in the same solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the biological sample (calibrators, quality controls, and unknown samples) into a microcentrifuge tube.

-

Add a small, precise volume (e.g., 10 µL) of the internal standard working solution to each tube. This step is known as "spiking".

-

Vortex briefly to ensure homogeneity.

-

Add 3 volumes (e.g., 300 µL) of a cold protein precipitation solvent (e.g., acetonitrile) to each tube.

-

Vortex thoroughly for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the supernatant onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient will need to be optimized to achieve chromatographic separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both the analyte and 2,4,6-Tribromophenol-d2 must be determined and optimized.

4. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Below is a diagram illustrating the general workflow for using a deuterated internal standard in a bioanalytical setting.

Metabolism of 2,4,6-Tribromophenol

While 2,4,6-Tribromophenol-d2 is primarily used as a non-metabolized internal standard for analytical purposes, understanding the metabolic fate of its unlabeled counterpart is crucial for toxicological and environmental assessments. In biological systems, 2,4,6-Tribromophenol can undergo several metabolic transformations. In rodents, it is known to be metabolized into glucuronide and sulfate (B86663) conjugates, which are then excreted in the urine.[5] Microbial metabolism can lead to the formation of 2,4,6-tribromoanisole (B143524) (TBA), a compound with a distinct musty odor.[4] In plants, such as rice, a more complex metabolic pathway has been observed, including debromination, hydroxylation, methylation, and conjugation with sulfates and glycosides.[6]

The following diagram illustrates the known metabolic pathways of 2,4,6-Tribromophenol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. esslabshop.com [esslabshop.com]

- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 5. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of Brominated Phenols in Marine Algae: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phenols (BPs) are a diverse class of halogenated secondary metabolites found predominantly in marine environments.[1] First isolated from the red alga Rhodomela larix in 1967, these compounds are characterized by a phenolic ring structure substituted with one or more bromine atoms and hydroxyl groups.[2][3][4] Marine algae, including red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) species, are the primary producers of these unique natural products.[2][4] Red algae, in particular, are an exceptionally rich source, producing a vast array of structurally complex bromophenols.[5]

These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide spectrum of potent biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties.[2][3][6] Their ecological role is primarily believed to be in chemical defense, protecting the algae from herbivores and pathogens.[2][3][7] This in-depth guide provides a technical overview of the biosynthesis, natural occurrence, and biological significance of brominated phenols in marine algae, with a focus on experimental methodologies and data relevant to drug discovery and development.

Biosynthesis of Brominated Phenols

The biosynthesis of brominated phenols in marine algae is an enzymatic process, though the complete pathways for many complex structures are still under investigation.[3][4] The key enzymes responsible for the incorporation of bromine onto phenolic precursors are vanadium-dependent bromoperoxidases (V-BPOs).[2][8][9] These enzymes are abundant in many marine algae and catalyze the oxidation of bromide ions (Br-), readily available in seawater, by hydrogen peroxide (H₂O₂).[2][9] This reaction generates a highly reactive brominating species, likely a bromonium ion equivalent (Br+), which then electrophilically attacks a phenol (B47542) ring to form a C-Br bond.[9] While tyrosine has been suggested as a potential precursor, the exact initial substrates for many bromophenols are not yet fully established.[1][10]

The V-BPOs from different algal species can exhibit distinct substrate specificities, contributing to the diversity of brominated compounds observed in nature.[8] For instance, V-BPOs isolated from red algae like Laurencia and Corallina have been shown to catalyze the bromination and subsequent cyclization of terpene substrates to produce complex cyclic ethers, demonstrating their role in the biogenesis of elaborate marine natural products.[9][11][12]

Caption: General mechanism of bromophenol biosynthesis catalyzed by Vanadium Bromoperoxidase (V-BPO).

Natural Occurrence and Distribution

Brominated phenols are widespread among macroalgae, but their distribution and structural complexity vary significantly between the major algal phyla. To date, they have not been reported from microalgae.[2][3][4]

-

Red Algae (Rhodophyta): This phylum is the most prolific source of bromophenols, both in terms of quantity and structural diversity.[5] The family Rhodomelaceae, including genera such as Laurencia, Rhodomela, Symphyocladia, and Vertebrata (formerly Polysiphonia), is particularly renowned for producing a vast array of these compounds.[1][5]

-

Brown Algae (Phaeophyceae): Species of brown algae also produce bromophenols, although they are generally simpler in structure compared to those from red algae.[2][4]

-

Green Algae (Chlorophyta): Bromophenols have been identified in green algae, but they are less common and typically consist of simple brominated phenols.[2][4]

The concentration of these metabolites can vary considerably based on species, geographic location, season, and environmental conditions such as tidal exposure.[13][14]

Table 1: Quantitative Occurrence of Selected Bromophenols in Vertebrata lanosa

| Compound | Collection Location | Collection Year | Concentration (mg/g dry weight) | Reference |

| 2,3-dibromo-4,5-dihydroxybenzyl alcohol (Lanosol) | Brittany, France | 2017 | 0.678 ± 0.007 | [13] |

| 2,3-dibromo-4,5-dihydroxybenzaldehyde | Brittany, France | 2017 | 0.163 ± 0.002 | [13] |

| Bis-(2,3-dibromo-4,5-dihydroxybenzyl) ether | Brittany, France | 2017 | 0.021 ± 0.000 | [13] |

| 2,3-dibromo-4,5-dihydroxybenzyl alcohol (Lanosol) | Helgoland, Germany | 2016 | 0.043 ± 0.001 | [13] |

| 2,3-dibromo-4,5-dihydroxybenzaldehyde | Helgoland, Germany | 2016 | 0.005 ± 0.000 | [13] |

| 3-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)-5-(methoxymethyl)benzene-1,2-diol | Brittany, France | 2018 | 0.071 ± 0.001 | [13] |

Biological Activities and Therapeutic Potential

The structural diversity of bromophenols is mirrored by their broad range of biological activities, making them attractive candidates for drug development.

Antioxidant Activity

Many bromophenols are potent antioxidants, capable of scavenging harmful free radicals.[2][15] Their activity is often attributed to the presence of hydroxyl groups on the aromatic ring, particularly an ortho-dihydroxy (catechol) arrangement, which can readily donate a hydrogen atom to stabilize a radical.[15] Compounds isolated from Rhodomela confervoides and Symphyocladia latiuscula have demonstrated significant scavenging activity against DPPH and ABTS radicals, in some cases exceeding that of synthetic antioxidants like BHT.[16][17]

Anticancer Activity

A significant number of bromophenols exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (BEL-7402) cancers.[2] For example, bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells by modulating the β1-integrin/FAK signaling pathway.[4] Other compounds have demonstrated anti-angiogenic properties, a critical target in cancer therapy.[18]

Antidiabetic Activity

Bromophenols have emerged as promising agents for managing diabetes. They can inhibit key enzymes involved in glucose metabolism and insulin (B600854) signaling pathways.[3] Several compounds from Rhodomela confervoides and other red algae are potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[2][4] Others have shown strong inhibitory activity against α-glucosidase, an enzyme responsible for carbohydrate digestion, thereby helping to control postprandial blood glucose levels.[4]

Antimicrobial Activity

The presumed ecological role of bromophenols as a chemical defense is supported by their broad-spectrum antimicrobial activity.[2] Compounds isolated from Rhodomela confervoides have shown potent activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism for some bromophenols involves the inhibition of essential microbial enzymes, such as isocitrate lyase (ICL), which is crucial for the survival of certain pathogens.[2]

Mitochondrial Protective Effects

Recent studies have highlighted novel mechanisms of action. The compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has been shown to protect against myocardial ischemia-reperfusion injury by preserving mitochondrial function.[1] Mechanistically, BDB activates the Akt-PGC1α-Sirt3 signaling pathway, which is critical for mitochondrial biogenesis and antioxidant defense, highlighting a sophisticated mode of cellular protection.[1]

Caption: Signaling pathway activated by BDB to confer mitochondrial protection.

Table 2: Selected Biological Activities of Bromophenols from Marine Algae

| Compound Name | Algal Source | Biological Activity | Target / Assay | Reported Potency (IC₅₀) | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | Antioxidant | DPPH radical scavenging | 7.5 µM | [16] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Rhodomela confervoides | Anticancer | BEL-7402 cells | 8.7 µg/mL | [18] |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | Antidiabetic | PTP1B inhibition | 0.84 µM | [2] |

| Aplysin | Laurencia sp. | Antimicrobial | Staphylococcus aureus | - | [19] |

| 2,3-dibromo-4,5-dihydroxybenzaldehyde (BDB) | Rhodomela confervoides | Anti-inflammatory | Phospholipase A₂ inhibition | - | [2] |

| Lanosol butenone | Odonthalia corymbifera | Antidiabetic | α-glucosidase inhibition | 0.098 µM | [4] |

Experimental Protocols: From Extraction to Analysis

The investigation of bromophenols requires a systematic workflow encompassing extraction, isolation, structural elucidation, and quantification.

Caption: Standard experimental workflow for the study of algal bromophenols.

Extraction

-

Sample Preparation: Algal material is typically washed to remove epiphytes and debris, air-dried or freeze-dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Solid-liquid extraction is commonly employed. Maceration with methanol (B129727) or ethanol (B145695) at room temperature is a standard procedure.[17] For less polar compounds, a solvent mixture such as methanol-dichloromethane may be used.[1] The process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Initial Fractionation: The crude extract is typically subjected to column chromatography for initial separation. Sephadex LH-20 is frequently used for size-exclusion chromatography to separate compounds based on molecular size and to remove pigments.[19] Silica gel column chromatography is used to separate compounds based on polarity, using a gradient of solvents (e.g., n-hexane to ethyl acetate).[19]

-

Final Purification: Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative scale.[14] Reversed-phase columns (e.g., C8 or C18) are common, with mobile phases typically consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.[13]

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental formula of the isolated compounds. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.[1][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure, including the position of bromine and hydroxyl substituents and the stereochemistry of the molecule.[1][13]

Quantitative Analysis

-

Method Development: A validated HPLC method, typically with UV detection, is required for accurate quantification.[13][20] A suitable column (e.g., C8) and mobile phase gradient (e.g., acetonitrile/water with 0.05% TFA) must be developed to achieve good separation of the target analytes.[13]

-

Method Validation: The analytical method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: Assessed by creating a calibration curve with pure standards over a defined concentration range (R² ≥ 0.999 is desirable).[13]

-

Precision: The closeness of repeated measurements, expressed as relative standard deviation (RSD) for intra-day and inter-day analyses.[13]

-

Accuracy: Determined by spike-recovery experiments at different concentration levels.[13]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]

-

Conclusion and Future Perspectives

Brominated phenols from marine algae represent a vast and largely untapped reservoir of chemical diversity with immense therapeutic potential. Red algae, in particular, stand out as a prolific source of these bioactive compounds. The wide range of activities, from anticancer to antidiabetic and antioxidant, positions them as promising lead structures for the development of novel pharmaceuticals.[1]

Future research should focus on several key areas. A deeper understanding of the biosynthetic pathways and the genetic basis for their production could enable biotechnological approaches for a sustainable supply.[3] Continued bioassay-guided isolation efforts are likely to uncover novel structures with unique mechanisms of action. Finally, advancing promising lead compounds into preclinical and clinical studies will be crucial to translate the pharmacological potential of these marine metabolites into tangible therapeutic benefits. The integration of advanced analytical techniques and robust biological screening will undoubtedly accelerate the journey of algal bromophenols from the ocean to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications | MDPI [mdpi.com]

- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A vanadium-dependent bromoperoxidase in the marine red alga Kappaphycus alvarezii (Doty) Doty displays clear substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Seaweed Phenolics: From Extraction to Applications | MDPI [mdpi.com]

- 11. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 12. Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Acanthamoeba Activity of Brominated Sesquiterpenes from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Tribromophenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,4,6-Tribromophenol-d2. Due to the limited availability of a published mass spectrum for this specific deuterated isotopologue, this guide infers the fragmentation pathway based on the known fragmentation of unlabeled 2,4,6-Tribromophenol and established principles of mass spectrometry. This document also outlines a comprehensive experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of 2,4,6-Tribromophenol-d2 is predicted to be dominated by the molecular ion and characteristic fragment ions resulting from the loss of bromine, carbon monoxide, and hydrobromic acid. The presence of two deuterium (B1214612) atoms on the aromatic ring will result in a 2 Dalton mass shift for the molecular ion and any fragments retaining the deuterated phenyl ring, compared to the unlabeled compound.

The predicted major ions in the mass spectrum of 2,4,6-Tribromophenol-d2 are summarized in the table below. The isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br) will result in characteristic isotopic clusters for all bromine-containing ions. For simplicity, the monoisotopic masses using 79Br are presented.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 334 | [C₆D₂HBr₃O]⁺• | - | Molecular ion (M⁺•) |

| 253 | [C₆D₂HBr₂O]⁺ | Br• | Loss of a bromine radical |

| 225 | [C₅D₂HBr₂]⁺ | CO | Subsequent loss of carbon monoxide |

| 172 | [C₆D₂HBrO]⁺ | Br₂ | Loss of a bromine molecule |

| 144 | [C₅D₂HBr]⁺ | CO, Br• | Loss of carbon monoxide and a bromine radical |

| 93 | [C₅D₂H]⁺ | CO, Br₂ | Loss of carbon monoxide and a bromine molecule |

The fragmentation of phenols under electron ionization typically involves initial ionization of the oxygen lone pair electrons, followed by a series of characteristic fragmentation reactions. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1][2]

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 2,4,6-Tribromophenol-d2.

Caption: Predicted EI fragmentation pathway of 2,4,6-Tribromophenol-d2.

Experimental Protocols for GC-MS Analysis

The analysis of 2,4,6-Tribromophenol-d2 is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Sample Preparation

Proper sample preparation is crucial for accurate and sensitive analysis. The following protocol outlines a general procedure for the extraction and derivatization of 2,4,6-Tribromophenol-d2 from a sample matrix.

2.1.1. Extraction

Solid-phase extraction (SPE) is a common and effective technique for extracting brominated phenols from aqueous samples.

-

Sample Acidification: Acidify the aqueous sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid) to ensure the phenol (B47542) is in its protonated form.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by sequentially passing methanol (B129727) and then acidified deionized water through it.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified deionized water to remove interfering substances.

-

Drying: Dry the cartridge thoroughly, for example, by applying a stream of nitrogen.

-

Elution: Elute the retained 2,4,6-Tribromophenol-d2 with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent suitable for derivatization.

2.1.2. Derivatization

Silylation is a widely used derivatization technique for phenols, converting the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether.

-

Reagent Addition: To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Vortex the mixture and heat if necessary (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized 2,4,6-Tribromophenol-d2. Optimization of these parameters may be necessary depending on the specific instrument and column used.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial: 60-80°C, hold 2 min; Ramp: 10-20°C/min to 280-300°C, hold 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Logical Workflow for Analysis

The overall workflow for the analysis of 2,4,6-Tribromophenol-d2 is depicted in the following diagram.

Caption: Experimental workflow for the analysis of 2,4,6-Tribromophenol-d2.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 2,4,6-Tribromophenol-d2 and a detailed experimental protocol for its analysis. The predicted fragmentation is based on the well-understood behavior of unlabeled brominated phenols in electron ionization mass spectrometry. The provided GC-MS methodology, incorporating solid-phase extraction and derivatization, offers a robust approach for the sensitive and selective determination of this compound in various matrices. This information is intended to be a valuable resource for researchers and scientists in the fields of environmental analysis, toxicology, and drug development.

References

Solubility of 2,4,6-Tribromophenol-d2 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tribromophenol-d2 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated compound, this guide also includes solubility information for its non-deuterated analog, 2,4,6-Tribromophenol, based on the common scientific assumption of very similar solubility between deuterated and non-deuterated isotopologues. The primary application of 2,4,6-Tribromophenol-d2 as an internal standard in analytical chemistry is also discussed.

Introduction to 2,4,6-Tribromophenol-d2

2,4,6-Tribromophenol-d2 is a deuterated form of 2,4,6-Tribromophenol, a brominated flame retardant, fungicide, and chemical intermediate. In analytical and pharmaceutical research, deuterated compounds like 2,4,6-Tribromophenol-d2 are invaluable as internal standards for quantitative analyses, particularly in chromatography and mass spectrometry. Their chemical and physical properties, including solubility, are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass-based analytical techniques.

Solubility Data

While specific quantitative solubility data for 2,4,6-Tribromophenol-d2 is not extensively published, qualitative data is available. The following tables summarize the available qualitative solubility information for 2,4,6-Tribromophenol-d2 and the more extensively documented solubility of 2,4,6-Tribromophenol in various organic solvents. It is a common and generally accepted practice in chemistry to assume that the solubility of a deuterated compound is very similar to its non-deuterated form.

Table 1: Qualitative Solubility of 2,4,6-Tribromophenol-d2

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Table 2: Qualitative and Quantitative Solubility of 2,4,6-Tribromophenol (Non-deuterated)

| Solvent | Solubility Description |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble[1][2] |

| Diethyl Ether | Soluble[1] |

| Ethanol | Very Soluble[3] |

| Methanol | Soluble[1] |

| Methylene Chloride | Soluble[1] |

| Caustic Alkali Solutions | Soluble[4] |

| Water | Slightly Soluble (0.007 g/100mL at 25 °C)[1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for 2,4,6-Tribromophenol-d2 in a specific organic solvent, the following general experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of 2,4,6-Tribromophenol-d2 in a selected organic solvent at a specified temperature.

Materials:

-

2,4,6-Tribromophenol-d2

-

High-purity organic solvent of choice

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,4,6-Tribromophenol-d2 to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

For enhanced separation, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of 2,4,6-Tribromophenol-d2 of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using a suitable analytical method such as HPLC or GC-MS.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of 2,4,6-Tribromophenol-d2 from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Application as an Internal Standard

The primary role of 2,4,6-Tribromophenol-d2 in research and industry is as an internal standard for the quantification of 2,4,6-Tribromophenol and other related analytes. The following workflow illustrates its use in a typical analytical procedure.

Caption: Workflow for using 2,4,6-Tribromophenol-d2 as an internal standard.

Logical Relationship in Quantitative Analysis

The use of an internal standard corrects for variations in sample preparation and instrument response. The fundamental principle is that the ratio of the analytical signal of the target analyte to that of the known amount of the internal standard remains constant across different samples and analytical runs.

Caption: Logical flow of quantification using an internal standard.

References

A Technical Guide to 2,4,6-Tribromophenol-d2 Standard for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and analytical applications of 2,4,6-Tribromophenol-d2, a critical internal standard for the quantitative analysis of its non-labeled counterpart and related brominated compounds. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing a suitable standard and implementing robust analytical methodologies.

Introduction to 2,4,6-Tribromophenol and its Deuterated Standard

2,4,6-Tribromophenol (TBP) is a brominated flame retardant and a potential environmental contaminant. Its detection and quantification in various matrices, including environmental samples, food products, and pharmaceutical formulations, are of significant interest. The use of a stable isotope-labeled internal standard, such as 2,4,6-Tribromophenol-d2, is the gold standard for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard closely mimics the chemical and physical properties of the native analyte, compensating for variations in sample preparation, extraction efficiency, and instrument response.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer 2,4,6-Tribromophenol-d2 standard. The table below summarizes the key specifications from prominent vendors to facilitate selection based on specific research needs. It is recommended to select a standard with high chemical and isotopic purity (ideally ≥98%) for optimal analytical performance.[1][2]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Format | Storage |

| MedChemExpress | 2,4,6-Tribromophenol-d2 | 1219795-42-2 | C₆HD₂Br₃O | 332.81 | 99.93% | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

| LGC Standards | 2,4,6-Tribromophenol-3,5-d2 | 1219795-42-2 | Not Specified | Not Specified | High Purity | Not Specified | Not Specified |

| Chiron (via ESSLAB) | 2,4,6-Tribromophenol-3,5-d2 | 1219795-42-2 | Not Specified | Not Specified | Not Specified | 1000 µg/mL in Isopropanol | Not Specified |

Note: Specifications are subject to change and may vary by lot. It is crucial to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Analytical Methodologies: Utilizing 2,4,6-Tribromophenol-d2 as an Internal Standard

The primary application of 2,4,6-Tribromophenol-d2 is as an internal standard (IS) in quantitative analytical methods. Its utility is most pronounced in chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of semi-volatile compounds like 2,4,6-Tribromophenol. The use of a deuterated internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantification.

Experimental Protocol: GC-MS/MS Analysis of 2,4,6-Tribromophenol

This protocol provides a general framework for the analysis of 2,4,6-TBP using 2,4,6-Tribromophenol-d2 as an internal standard. Optimization of specific parameters for your instrument and matrix is recommended.

-

Preparation of Standard Solutions:

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 2,4,6-Tribromophenol-d2 and dissolve it in a suitable solvent (e.g., methanol, isopropanol, or toluene) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Store at an appropriate temperature as recommended by the supplier.

-

Analyte Stock Solution: Prepare a stock solution of non-labeled 2,4,6-Tribromophenol in a similar manner.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank matrix extract. Add a constant, known amount of the IS stock solution to each calibration standard.

-

-

Sample Preparation (Stir Bar Sorptive Extraction - SBSE):

-

For solid samples, perform a solvent extraction (e.g., with hexane:acetone).

-

For liquid samples, an aqueous sample can be used directly.

-

Add a known amount of the 2,4,6-Tribromophenol-d2 internal standard solution to the sample.

-

Introduce a stir bar coated with a sorptive phase (e.g., polydimethylsiloxane) and stir for a defined period to allow for the extraction of the analyte and internal standard.

-

Remove the stir bar, dry it, and place it in a thermal desorption unit connected to the GC-MS/MS system.

-

-

GC-MS/MS Analysis:

-

Thermal Desorption: Heat the stir bar to desorb the analytes into the GC inlet.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the TBP.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2,4,6-Tribromophenol and 2,4,6-Tribromophenol-d2 need to be determined and optimized.

-

Workflow for GC-MS/MS Analysis

References

chemical structure and properties of 2,4,6-Tribromophenol-d2

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2,4,6-Tribromophenol-d2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and practical application.

Chemical Structure and Properties

2,4,6-Tribromophenol-d2 is the deuterated form of 2,4,6-Tribromophenol, a compound of significant interest due to its use as a flame retardant, fungicide, and its presence as a marine metabolite.[1] The deuterated analogue serves as an invaluable internal standard for the quantitative analysis of 2,4,6-Tribromophenol in various matrices, owing to its similar physicochemical properties and distinct mass spectrometric signature.[2]

Table 1: Chemical Identifiers for 2,4,6-Tribromophenol-d2

| Identifier | Value |

| Chemical Name | Phen-3,5-d2-ol, 2,4,6-tribromo- |

| CAS Number | 1219795-42-2[3][4] |

| Molecular Formula | C₆HD₂Br₃O[3] |

| Molecular Weight | 332.81 g/mol [3] |

| SMILES | OC1=C(Br)C([2H])=C(Br)C([2H])=C1Br[2] |

| Unlabeled CAS | 118-79-6[2] |

Table 2: Physicochemical Properties of 2,4,6-Tribromophenol (Unlabeled)

Note: The physicochemical properties of 2,4,6-Tribromophenol-d2 are expected to be very similar to its unlabeled counterpart. Specific data for the deuterated compound is limited.

| Property | Value |

| Appearance | White to off-white solid[3] |

| Melting Point | 90-94 °C[5] |

| Boiling Point | 282-290 °C at 746 mmHg[5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[2] Insoluble in water. |

| Purity (Typical) | ≥97.5% (for unlabeled)[6] |

| Isotopic Enrichment (for d2) | 99.2% (Example from a supplier)[3] |

Synthesis and Spectroscopic Data

The synthesis of 2,4,6-Tribromophenol-d2 typically involves the bromination of a deuterated phenol (B47542) precursor.

Synthesis Protocol

A plausible synthesis route for 2,4,6-Tribromophenol-d2 involves the electrophilic bromination of phenol-d2.

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol-d2

-

Preparation of Deuterated Phenol: Phenol-d2 can be prepared by H-D exchange reaction of phenol with D₂O in the presence of a suitable catalyst, such as a strong acid or a heterogeneous catalyst like Pt/C.

-

Bromination Reaction:

-

Dissolve phenol-d2 in a suitable solvent (e.g., D₂O or a deuterated organic solvent).

-

Slowly add a brominating agent, such as bromine (Br₂) in D₂O, to the solution with constant stirring at room temperature.

-

The reaction is typically rapid, resulting in the formation of a white precipitate of 2,4,6-Tribromophenol-d2.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold D₂O to remove any unreacted starting materials and by-products.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/D₂O) to obtain purified 2,4,6-Tribromophenol-d2.

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Spectroscopic Data (for unlabeled 2,4,6-Tribromophenol)

Note: The following spectroscopic data is for the unlabeled 2,4,6-Tribromophenol. For the d2 analogue, the mass spectrum will show a molecular ion peak shifted by +2 m/z units. The ¹H NMR spectrum will show the absence of signals corresponding to the deuterated positions. The IR spectrum is expected to show C-D stretching vibrations.

Table 3: Spectroscopic Data for 2,4,6-Tribromophenol

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.6 ppm (s, 2H, aromatic protons), δ ~5.9 ppm (s, 1H, hydroxyl proton)[7] |

| Mass Spectrum (EI) | M⁺ at m/z 330 (with characteristic isotopic pattern for 3 Br atoms), major fragments at m/z 251, 172, 62[8][9] |

| Infrared (KBr) | ~3450 cm⁻¹ (O-H stretch), ~1550 cm⁻¹ (C=C aromatic stretch), ~860 cm⁻¹ (C-H out-of-plane bend)[10][11] |

Biological Activity and Signaling Pathway

2,4,6-Tribromophenol has been identified as an environmental contaminant with potential endocrine-disrupting effects.[1] Studies have shown that it can interfere with cellular calcium (Ca²⁺) signaling, a crucial pathway in many physiological processes.[1] Specifically, 2,4,6-Tribromophenol has been found to modulate voltage-dependent calcium channels.

Analytical Methodology

2,4,6-Tribromophenol-d2 is primarily used as an internal standard in chromatographic methods for the accurate quantification of its unlabeled counterpart. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

GC-MS Analysis

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using GC-MS with 2,4,6-Tribromophenol-d2 as an Internal Standard

-

Sample Preparation:

-

Accurately weigh the sample matrix (e.g., soil, tissue, or water).

-

Spike the sample with a known amount of 2,4,6-Tribromophenol-d2 solution.

-

Perform solvent extraction using an appropriate organic solvent (e.g., hexane, dichloromethane).

-

Concentrate the extract to a final volume.

-

-

Derivatization (Optional but common for phenols):

-

To improve chromatographic performance, derivatize the extract using an agent like acetic anhydride (B1165640) or BSTFA to convert the polar hydroxyl group to a less polar ester or silyl (B83357) ether.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A gradient program to separate the analyte from matrix components.

-

Injector: Splitless mode for trace analysis.

-

Mass Spectrometer: Electron ionization (EI) source.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of 2,4,6-Tribromophenol and a fixed concentration of 2,4,6-Tribromophenol-d2.

-

Calculate the concentration of 2,4,6-Tribromophenol in the samples based on the response ratio of the analyte to the internal standard.

-

LC-MS/MS Analysis

LC-MS/MS offers an alternative to GC-MS, particularly for samples that are thermally labile or do not require derivatization.

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using LC-MS/MS with 2,4,6-Tribromophenol-d2 as an Internal Standard

-

Sample Preparation:

-

Follow a similar extraction procedure as for GC-MS, spiking the sample with 2,4,6-Tribromophenol-d2 at the beginning.

-

The final extract should be in a solvent compatible with the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

-

Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Quantification is performed similarly to the GC-MS method, using a calibration curve based on the response ratios of the analyte to the deuterated internal standard.

-

Conclusion

2,4,6-Tribromophenol-d2 is an essential tool for the accurate and reliable quantification of its non-deuterated counterpart in various scientific investigations, from environmental monitoring to drug metabolism studies. This guide provides a foundational understanding of its properties, synthesis, and analytical applications, empowering researchers to effectively utilize this stable isotope-labeled standard in their work. The information on the biological effects of 2,4,6-Tribromophenol highlights the importance of continued research into the environmental and health impacts of brominated compounds.

References

- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. esslabshop.com [esslabshop.com]

- 5. 2,4,6-三溴苯酚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. A12424.0B [thermofisher.com]

- 7. 2,4,6-Tribromophenol(118-79-6) 1H NMR [m.chemicalbook.com]

- 8. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 9. 2,4,6-Tribromophenol(118-79-6) MS spectrum [chemicalbook.com]

- 10. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Preparation of 2,4,6-Tribromophenol from Phenol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-tribromophenol (B41969) from phenol (B47542), covering reaction mechanisms, detailed experimental protocols, and key safety considerations.

Introduction

2,4,6-Tribromophenol is a brominated derivative of phenol that finds significant application as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants.[1][2] Its preparation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group of phenol is a powerful activating group, which directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring.[2][3] This high degree of activation allows for the facile and often quantitative tribromination of phenol under mild conditions.

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tribromophenol from phenol, detailing various experimental methodologies, presenting key quantitative data in a structured format, and illustrating the underlying chemical principles and workflows.

Reaction Mechanism and Signaling Pathway

The bromination of phenol is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is particularly pronounced at the ortho (2 and 6) and para (4) positions. When phenol is treated with bromine, the bromine molecule becomes polarized, and the electrophilic bromine atom (Br⁺) is attacked by the electron-rich benzene ring, leading to the substitution of hydrogen atoms with bromine atoms at these positions. Given the strong activation by the hydroxyl group, the reaction proceeds readily to completion, yielding the trisubstituted product, 2,4,6-tribromophenol.

References

Methodological & Application

Application Note: Utilizing 2,4,6-Tribromophenol-d2 as an Internal Standard for Enhanced Accuracy in GC-MS Analysis

Introduction

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex matrices is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for this purpose. The accuracy of GC-MS quantification can be significantly enhanced through the use of an internal standard. This application note details the use of 2,4,6-Tribromophenol-d2 as a highly effective internal standard in GC-MS analysis, particularly for the quantification of brominated flame retardants, phenols, and other related semi-volatile organic compounds.

2,4,6-Tribromophenol-d2 is the deuterated analogue of 2,4,6-Tribromophenol. The key advantage of using a stable isotope-labeled internal standard like 2,4,6-Tribromophenol-d2 is its chemical and physical similarity to the target analytes. This similarity ensures that it behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Because the internal standard is added at a known concentration at the beginning of the workflow, it can be used to correct for these variations, leading to more accurate and precise quantification.

Principle of Internal Standard Use in GC-MS

The fundamental principle behind using an internal standard is to add a known amount of a compound that is chemically similar to the analyte to both the sample and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. When analyzing an unknown sample, the same ratio is calculated, and the concentration of the analyte is determined from the calibration curve. This ratiometric approach effectively compensates for variations in injection volume, instrument response, and sample workup.

The workflow for using an internal standard in GC-MS analysis is depicted below:

Caption: General workflow for GC-MS analysis using an internal standard.

Advantages of Using 2,4,6-Tribromophenol-d2

-

Chemical Similarity: As a deuterated analog, it shares very similar chemical and physical properties with non-deuterated brominated phenols and related compounds, ensuring it behaves similarly during sample processing and analysis.

-

Mass Spectrometric Differentiation: The deuterium (B1214612) labeling results in a distinct mass difference between the internal standard and the native analyte, allowing for easy differentiation and separate quantification by the mass spectrometer.

-

Co-elution: Due to its similar chromatographic properties, 2,4,6-Tribromophenol-d2 will elute very close to the non-deuterated analyte, which is ideal for an internal standard as it ensures that both compounds experience similar matrix effects and instrument response variations during the GC run.

-

Commercial Availability: 2,4,6-Tribromophenol-d2 is commercially available in high purity, which is a prerequisite for its use as a reliable internal standard.

Data Presentation

While specific performance data for 2,4,6-Tribromophenol-d2 as an internal standard is not widely published in a consolidated format, the following table presents typical performance characteristics for the analysis of 2,4,6-Tribromophenol as an analyte in various matrices. The use of a deuterated internal standard like 2,4,6-Tribromophenol-d2 is expected to yield results with high accuracy and precision, as reflected in the recovery and RSD values.

Table 1: Typical Performance Data for the Analysis of 2,4,6-Tribromophenol by GC-MS

| Parameter | Water Matrix | Solid Matrix (e.g., Sediment) |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 1 - 10 µg/kg |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 3 - 30 µg/kg |

| Linearity (R²) | > 0.995 | > 0.995 |

| Recovery (%) | 85 - 115% | 80 - 120% |

| Precision (RSD) | < 15% | < 20% |

Note: These values are illustrative and can vary depending on the specific instrumentation, method parameters, and matrix complexity. The use of an appropriate internal standard like 2,4,6-Tribromophenol-d2 is crucial for achieving such performance.

Experimental Protocols

The following protocols provide a general framework for the use of 2,4,6-Tribromophenol-d2 as an internal standard for the analysis of phenolic compounds in water and solid samples.

Protocol 1: Analysis of Phenolic Compounds in Water Samples

1. Materials and Reagents

-

2,4,6-Tribromophenol-d2 internal standard stock solution (e.g., 100 µg/mL in methanol)

-

Target analyte standard solutions

-

Methanol, HPLC grade

-

Dichloromethane (DCM), GC grade

-

Sodium sulfate, anhydrous

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

Glassware: volumetric flasks, pipettes, vials

2. Sample Preparation and Extraction

-

Collect a 1-liter water sample in a clean glass bottle.

-

Spike the sample with a known amount of 2,4,6-Tribromophenol-d2 internal standard solution to achieve a final concentration of, for example, 1 µg/L.

-

Condition the SPE cartridge with 5 mL of DCM followed by 5 mL of methanol, and then 10 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a gentle stream of nitrogen for 15-20 minutes.

-

Elute the analytes and the internal standard from the cartridge with 5-10 mL of DCM.

-

Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Parameters

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 2: Suggested SIM Ions for 2,4,6-Tribromophenol and its Deuterated Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,4,6-Tribromophenol | 330 | 332 | 251 |

| 2,4,6-Tribromophenol-d2 | 332 | 334 | 253 |

Note: The exact m/z values should be confirmed by analyzing the individual standards.

The relationship between the analyte and its deuterated internal standard is visualized below.

Application of 2,4,6-Tribromophenol-d2 in the Quantitative Analysis of 2,4,6-Tribromophenol by LC-MS/MS

Introduction

2,4,6-Tribromophenol (TBP) is a brominated flame retardant used in a variety of commercial products and also occurs as a degradation product of other brominated compounds.[1] Its presence in the environment, food products, and pharmaceuticals is a growing concern, necessitating sensitive and accurate analytical methods for its quantification.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of TBP due to its high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as 2,4,6-Tribromophenol-d2 (TBP-d2), is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4] This document provides detailed application notes and protocols for the quantitative analysis of 2,4,6-Tribromophenol in various matrices using 2,4,6-Tribromophenol-d2 as an internal standard.

Quantitative Data Summary

The following tables summarize typical validation data for the LC-MS/MS analysis of 2,4,6-Tribromophenol. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Method Detection and Quantification Limits

| Parameter | Water (ng/L) | Food (µg/kg) |

| Limit of Detection (LOD) | 0.1 - 13.9 | ~0.1 |

| Limit of Quantitation (LOQ) | 0.1 - 21.9 | 0.1 - 1.0 |

Data compiled from studies on brominated phenols in similar matrices.[5][6]

Table 2: Calibration, Accuracy, and Precision

| Parameter | Specification |

| Calibration Range | 0.1 - 100 µg/L |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 15% |

These are typical performance characteristics for LC-MS/MS methods for related compounds.[3][6]

Experimental Protocols

Protocol 1: Analysis of 2,4,6-Tribromophenol in Water

This protocol describes the extraction and analysis of 2,4,6-TBP from water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Preservation: Acidify water samples to a pH of 2-3 with a suitable acid (e.g., sulfuric acid) immediately after collection to prevent degradation of bromophenols.[3][5]

-

Internal Standard Spiking: To a 100 mL water sample, add a known amount of 2,4,6-Tribromophenol-d2 solution (e.g., to a final concentration of 50 ng/L).

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2-3).

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

LC Gradient:

| Time (min) | %A | %B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 80 | 20 |

| 12.0 | 80 | 20 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

MS/MS Parameters (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 2,4,6-Tribromophenol | 329.8 | 79.0 (Quantifier) | 100 | -40 |

| 329.8 | 81.0 (Qualifier) | 100 | -40 | |

| 2,4,6-Tribromophenol-d2 (IS) | 331.8 | 79.0 (Quantifier) | 100 | -40 |

| 331.8 | 81.0 (Qualifier) | 100 | -40 |

Note: The deprotonated molecule [M-H]⁻ is the precursor ion. The bromine isotopes (79Br and 81Br) are characteristic product ions. Collision energies should be optimized for the specific instrument used.

Visualizations

Caption: Workflow for the analysis of 2,4,6-Tribromophenol in water.

Caption: Principle of quantification using an internal standard.

References

- 1. shimadzu.com [shimadzu.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPA Method 1614: Analysis of Brominated Flame Retardants Using 2,4,6-Tribromophenol-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the determination of brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs), in various environmental matrices according to EPA Method 1614.[1][2] This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection limits required for environmental monitoring.[1][2] The protocol incorporates the use of isotopically labeled internal standards, such as 2,4,6-Tribromophenol-d2, to ensure accurate and precise quantification. These compounds are crucial for monitoring environmental contamination and understanding potential human exposure, as BFRs are persistent, bioaccumulative, and have known toxic properties.

Quantitative Data Summary